molecular formula C23H24FN3O3S B11167937 [2-(2-Fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazol-4-yl][4-(3-methoxyphenyl)piperazin-1-yl]methanone

[2-(2-Fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazol-4-yl][4-(3-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B11167937
M. Wt: 441.5 g/mol
InChI Key: BJWBKDZZKIGZBC-UHFFFAOYSA-N
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Description

1-[2-(2-FLUORO-6-METHOXYPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(3-METHOXYPHENYL)PIPERAZINE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazole ring, a piperazine ring, and multiple methoxy and fluoro substituents, which contribute to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-[2-(2-FLUORO-6-METHOXYPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(3-METHOXYPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone, under acidic conditions.

    Introduction of the Fluoro and Methoxy Groups: The fluoro and methoxy substituents are introduced through nucleophilic substitution reactions using appropriate fluorinating and methoxylating agents.

    Coupling with Piperazine: The final step involves coupling the thiazole derivative with a piperazine derivative through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[2-(2-FLUORO-6-METHOXYPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(3-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings, using reagents such as sodium methoxide or potassium fluoride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-[2-(2-FLUORO-6-METHOXYPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(3-METHOXYPHENYL)PIPERAZINE has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It is utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-[2-(2-FLUORO-6-METHOXYPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(3-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full range of effects.

Comparison with Similar Compounds

Similar compounds to 1-[2-(2-FLUORO-6-METHOXYPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(3-METHOXYPHENYL)PIPERAZINE include:

    1-(2-Methoxyphenyl)piperazine: Shares the piperazine ring and methoxy substituent but lacks the thiazole ring and fluoro group.

    2-Fluoro-6-methoxy-N-(3-methoxyphenyl)benzamide: Contains similar fluoro and methoxy groups but differs in the core structure.

The uniqueness of 1-[2-(2-FLUORO-6-METHOXYPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(3-METHOXYPHENYL)PIPERAZINE lies in its combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H24FN3O3S

Molecular Weight

441.5 g/mol

IUPAC Name

[2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazol-4-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H24FN3O3S/c1-15-21(25-22(31-15)20-18(24)8-5-9-19(20)30-3)23(28)27-12-10-26(11-13-27)16-6-4-7-17(14-16)29-2/h4-9,14H,10-13H2,1-3H3

InChI Key

BJWBKDZZKIGZBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=C(C=CC=C2F)OC)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC

Origin of Product

United States

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